PTP1B Inhibition: Aglycone vs. Glycosides
In a direct comparative study of naphthopyrone glycosides from Cassia obtusifolia, Cassiaside B2 (tetraglucoside, compound 4) demonstrated substantially attenuated PTP1B inhibitory activity compared to its aglycone, rubrofusarin. While rubrofusarin exhibited an IC50 of 16.95 ± 0.49 µM, Cassiaside B2 showed IC50 > 100 µM [1]. This represents a >5.9-fold reduction in potency. The monoglucoside derivative (compound 1) showed intermediate activity (IC50: 87.36 ± 1.08 µM), establishing a clear inverse correlation between glycosylation extent and PTP1B inhibition [1].
| Evidence Dimension | PTP1B enzyme inhibition (IC50, µM) |
|---|---|
| Target Compound Data | >100 µM |
| Comparator Or Baseline | Rubrofusarin (aglycone): 16.95 ± 0.49 µM; Rubrofusarin-6-O-β-D-glucopyranoside (monoglucoside): 87.36 ± 1.08 µM; Ursolic acid (reference): 2.29 ± 0.04 µM |
| Quantified Difference | >5.9-fold decrease relative to rubrofusarin; minimal inhibition observed |
| Conditions | In vitro PTP1B enzyme assay; values represent mean ± SD |
Why This Matters
This quantitative divergence confirms that glycosylation significantly alters target engagement, making Cassiaside B2 an inappropriate substitute for rubrofusarin in PTP1B-focused studies and a valuable negative control or glycosylation-probe compound.
- [1] Paudel P, Jung HA, Choi JS, Seong SH. Rubrofusarin as a Dual Protein Tyrosine Phosphate 1B and Human Monoamine Oxidase-A Inhibitor: An in Vitro and in Silico Study. ACS Omega. 2019 Jul 3;4(7):11621-11630. DOI: 10.1021/acsomega.9b01433. View Source
